Alpha-Tocopherol

Catalog No.
S518125
CAS No.
59-02-9
M.F
C29H50O2
M. Wt
430.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Tocopherol

CAS Number

59-02-9

Product Name

Alpha-Tocopherol

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1

InChI Key

GVJHHUAWPYXKBD-UQIPPQJZSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Solubility

Insoluble in water, but water-dispersible.
Insoluble
In water-ethanol solution, 20.82 mg/L at 33 °C
Soluble in alcohol, ether, acetone, chloroform

Synonyms

alpha-Tocopherol; D-alpha tocopherol; Mixed tocopherols; Vitamin E;

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Description

The exact mass of the compound Vitamin E is 430.3811 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, but water-dispersible.insoluble in water, freely soluble in ethanol, miscible in etherin water, 1.9x10-6 mg/l at 25 °c (est)in water-ethanol solution, 20.82 mg/l at 33 °csoluble in alcohol, ether, acetone, chloroform. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of alpha-tocopherol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vitamin E as an Antioxidant

One of the most studied aspects of vitamin E is its role as an antioxidant. Antioxidants help protect cells from damage caused by unstable molecules called free radicals. Free radicals can accumulate in the body due to factors like exposure to sunlight or pollution.

  • Research suggests that vitamin E may help protect cell membranes from oxidative damage .

Vitamin E and Chronic Diseases

Due to its antioxidant properties, researchers are investigating whether vitamin E can help prevent or manage chronic diseases like heart disease, cancer, and Alzheimer's disease.

  • Research on the link between vitamin E and these diseases has yielded mixed results. Some studies suggest potential benefits, while others do not. More research is needed to determine the effectiveness of vitamin E in preventing or managing chronic diseases [Source: National Institutes of Health (.gov) [vitamin e uses]]().

Vitamin E in Other Areas of Research

Scientific research on vitamin E also explores its potential impact on other aspects of health, such as:

  • Cognitive function: Some studies suggest vitamin E may help with age-related cognitive decline, but more research is needed [Source: National Institutes of Health (.gov) [vitamin e uses]]().
  • Immune function: Vitamin E may play a role in immune function, but the research is ongoing [Source: Linus Pauling Institute [vitamin e and immune function]]().

Alpha-Tocopherol is a fat-soluble compound belonging to the vitamin E family, primarily recognized for its potent antioxidant properties. Its chemical structure is characterized by a chromanol ring and a long phytyl side chain, with the molecular formula C29H50O2. This compound plays a critical role in protecting cell membranes from oxidative damage by scavenging free radicals and preventing lipid peroxidation, which is essential for maintaining cellular integrity and function .

The primary mechanism of action of vitamin E is its role as an antioxidant. It protects cell membranes from damage caused by free radicals, which are unstable molecules formed during normal metabolism and environmental exposure. By neutralizing free radicals, vitamin E may help prevent chronic diseases associated with oxidative stress.

  • Toxicity

  • Flammability

    Vitamin E oil is flammable and should be handled with care.

  • Reactivity

    Vitamin E can interact with certain medications, including blood thinners and chemotherapy drugs. It is crucial to consult with a healthcare professional before taking high-dose vitamin E supplements.

, particularly involving free radical scavenging. The primary mechanism involves the formation of the alpha-tocopheroxyl radical when alpha-tocopherol donates a hydrogen atom to a free radical. This intermediate can then react with other radicals or undergo self-reaction to form dimers or trimers .

Key reactions include:

  • Free Radical Scavenging: Alpha-tocopherol reacts with lipid peroxyl radicals to form hydrolyzed products like alpha-tocopherylquinone.
  • Self-Reaction: In high concentrations, alpha-tocopheroxyl radicals can dimerize or trimerize.
  • Singlet Oxygen Quenching: Alpha-tocopherol can also quench singlet oxygen, a reactive species that can cause significant cellular damage .

Alpha-Tocopherol exhibits several biological activities, primarily as an antioxidant. It protects lipids within cell membranes from peroxidation, thereby preserving membrane integrity and function. Additionally, it has been shown to modulate immune responses and may play a role in reducing the risk of chronic diseases such as cardiovascular diseases and certain cancers .

Furthermore, alpha-tocopherol has been linked to anti-inflammatory effects and may enhance skin health by promoting wound healing and reducing UV-induced damage .

Alpha-Tocopherol can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant oils such as wheat germ oil, sunflower oil, and safflower oil.
  • Chemical Synthesis: Synthetic routes often involve the condensation of 2-methyl-2-(4-methyl-3-pentenyl)-6-chromanol with phytyl side chains.
  • Biotechnological Methods: Recent advancements have explored microbial fermentation processes to produce alpha-tocopherol using specific strains of yeast or bacteria .

Alpha-Tocopherol has diverse applications across various fields:

  • Nutritional Supplements: Widely used in dietary supplements for its health benefits.
  • Food Industry: Acts as a natural preservative due to its antioxidant properties, extending shelf life by preventing rancidity.
  • Cosmetics: Incorporated into skincare products for its protective effects against oxidative stress and skin aging.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating oxidative stress-related diseases .

Several compounds share structural similarities with alpha-tocopherol but exhibit unique properties:

CompoundStructure CharacteristicsUnique Properties
Beta-TocopherolSimilar chromanol ring; different methylation patternLess potent antioxidant than alpha-tocopherol
Gamma-TocopherolContains additional methyl group on the chromanol ringMore effective in certain biological systems but less studied
Delta-TocopherolFurther methylation on the chromanol ringExhibits different antioxidant activity compared to alpha-tocopherol
Alpha-Tocopheryl AcetateEsterified form of alpha-tocopherolOften used in cosmetics for stability and skin absorption

Alpha-tocopherol is distinct due to its superior antioxidant capacity and bioactivity compared to these similar compounds, making it a critical nutrient for human health .

Alpha-tocopherol, the most biologically active form of vitamin E, is synthesized exclusively by photosynthetic organisms through highly coordinated biochemical pathways that integrate multiple cellular compartments and metabolic networks [1] [2]. The biosynthetic pathway represents a complex interplay between cytoplasmic precursor synthesis and plastidic tocopherol assembly, involving sophisticated transport mechanisms and regulatory controls that ensure optimal production under varying physiological conditions [3] [4].

Plant-Based Biosynthesis Mechanisms

The alpha-tocopherol biosynthetic pathway in plants operates through a carefully orchestrated sequence of enzymatic reactions that span multiple cellular compartments, beginning with aromatic amino acid metabolism in the cytoplasm and culminating in the chloroplast-localized assembly of the complete tocopherol molecule [5] [6]. This pathway draws substrates from two distinct metabolic origins: the shikimate pathway, which provides the aromatic head group homogentisate, and the methylerythritol phosphate pathway, which supplies the phytyl side chain precursors [2] [4].

The initial phase of biosynthesis involves the conversion of tyrosine to homogentisate through sequential enzymatic transformations catalyzed by tyrosine aminotransferase 1 and 4-hydroxyphenylpyruvate dioxygenase in the cytoplasm [7] [8]. Research has demonstrated that more than 50% of pathogen-inducible tocopherol biosynthesis is mediated by tyrosine aminotransferase 1, indicating its crucial role in controlling metabolic flux toward tocopherol production [7]. The cytoplasmic localization of these initial enzymes necessitates efficient transport mechanisms to deliver homogentisate to the chloroplast, where the core tocopherol biosynthetic machinery resides [9] [8].

The core biosynthetic pathway commences with the condensation of homogentisate with phytyl diphosphate, catalyzed by homogentisate phytyltransferase, to form 2-methyl-6-phytylbenzoquinol [2] [10]. This reaction represents the first committed step in tocopherol synthesis and occurs at the chloroplast inner envelope membrane [11] [12]. Subsequently, the pathway bifurcates depending on whether 2-methyl-6-phytylbenzoquinol undergoes direct cyclization by tocopherol cyclase to form delta-tocopherol, or first methylation by MPBQ methyltransferase to produce 2,3-dimethyl-6-phytylbenzoquinol, which is then cyclized to gamma-tocopherol [4] [10].

The final step in alpha-tocopherol formation involves the methylation of gamma-tocopherol by gamma-tocopherol methyltransferase, converting it to alpha-tocopherol [2] [13]. This terminal methylation step is particularly significant as it determines the biological activity of the final product, with alpha-tocopherol exhibiting the highest antioxidant activity among all tocopherol forms [4] [14].

Cytoplasmic and Plastid-Localized Enzymatic Steps

The compartmentalization of alpha-tocopherol biosynthesis reflects the evolutionary integration of distinct metabolic pathways within plant cells, with specific enzymatic steps strategically distributed between cytoplasmic and plastidic compartments to optimize substrate availability and metabolic efficiency [6] [11]. The cytoplasmic phase encompasses the initial steps of aromatic precursor synthesis, while the plastidic phase houses the core tocopherol assembly machinery.

In the cytoplasmic compartment, tyrosine aminotransferase 1 catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate, utilizing 2-oxoglutarate as the amino acceptor [7] [8]. This enzyme exhibits broad tissue expression patterns and responds dynamically to pathogen infection, with expression levels increasing sevenfold to 25-fold above basal levels during stress responses [7]. The subsequent conversion of 4-hydroxyphenylpyruvate to homogentisate is mediated by 4-hydroxyphenylpyruvate dioxygenase, which requires ascorbate as a cofactor and represents a rate-limiting step in the pathway [8].

The transition from cytoplasmic to plastidic metabolism involves the transport of homogentisate across the chloroplast envelope, a process that remains incompletely characterized but is essential for maintaining biosynthetic flux [9]. Recent research has identified potential transport mechanisms, though the specific transporters responsible for homogentisate uptake into chloroplasts have not been definitively identified [9] [8].

Within the chloroplast, the enzymatic machinery is strategically localized to different subcompartments to facilitate efficient metabolic flow. The chloroplast stroma houses the phytol recycling enzymes VTE5 and VTE6, which convert free phytol released during chlorophyll degradation into phytyl diphosphate [6] [13]. This recycling mechanism is particularly important as it provides a major source of the prenyl side chain for tocopherol synthesis, with studies demonstrating that tocopherol biosynthesis is largely dependent on chlorophyll-derived phytol rather than de novo synthesis [6].

The chloroplast inner envelope membrane serves as the primary site for the core tocopherol biosynthetic enzymes, including homogentisate phytyltransferase, MPBQ methyltransferase, and tocopherol cyclase [11] [12]. Research using spinach chloroplast fractionation has revealed that envelope membranes exhibit the highest specific activity for homogentisate phytyltransferase, though the stroma fraction contains 60-80% of the total enzymatic activity due to its larger protein content [15]. This distribution pattern suggests that while the envelope is the primary site of catalysis, significant enzymatic activity also occurs in the stroma, possibly through enzyme association with stromal membranes or plastoglobules.

Plastoglobules, specialized lipid-protein particles within chloroplasts, have emerged as important sites for tocopherol biosynthesis and accumulation [12]. These structures contain significant concentrations of tocopherol cyclase and serve as storage sites for newly synthesized tocopherols [12]. The association of biosynthetic enzymes with plastoglobules may facilitate the final steps of tocopherol assembly and provide a mechanism for product sequestration and protection.

Role of Homogentisate Phytyltransferase and γ-Tocopherol Methyltransferase

Homogentisate phytyltransferase and gamma-tocopherol methyltransferase represent two pivotal enzymes that control key regulatory points in the alpha-tocopherol biosynthetic pathway, with their activities directly determining both the overall flux through the pathway and the final composition of tocopherol products [16] [17] [14]. These enzymes exhibit distinct regulatory properties and tissue-specific expression patterns that reflect their specialized roles in vitamin E metabolism.

Homogentisate phytyltransferase, encoded by the VTE2 gene, catalyzes the condensation of homogentisate with phytyl diphosphate to form 2-methyl-6-phytylbenzoquinol, representing the first committed step in tocopherol biosynthesis [16] [17]. This enzyme requires magnesium ions for activity and exhibits substrate specificity for phytyl diphosphate, though it can also utilize geranylgeranyl diphosphate with reduced efficiency [18]. The enzyme localizes to the chloroplast inner envelope membrane, where it exists in close association with other biosynthetic enzymes to form metabolic complexes that facilitate efficient substrate channeling [19] [11].

Research has identified the existence of homogentisate phytyltransferase paralogs in certain plant species, particularly within the Triticeae family, where two distinct forms designated HPT1 and HPT2 exhibit differential expression patterns [19] [20]. HPT1 genes display conserved transcriptional patterns across species and are universally expressed in various tissues with preference for leaves, while HPT2 genes show tissue-specific expression limited to spike and shoot apex tissues [19] [20]. This functional divergence suggests evolutionary specialization, with HPT2 potentially serving specialized roles in reproductive tissue development.

Protein structural modeling and substrate docking analyses have identified putative catalytic amino acid residues that are strictly conserved across species, confirming the fundamental importance of this enzyme in vitamin E biosynthesis [19] [20]. The enzyme exhibits clear sequence conservation across plant genomes, indicating strong evolutionary pressure to maintain its catalytic function [17] [20].

Gamma-tocopherol methyltransferase, encoded by the VTE4 gene, catalyzes the final step in alpha-tocopherol biosynthesis by methylating gamma-tocopherol and delta-tocopherol to produce alpha-tocopherol and beta-tocopherol, respectively [13] [14]. This enzyme utilizes S-adenosylmethionine as the methyl donor and exhibits high substrate specificity for gamma-tocopherol, though it can also methylate other gamma-tocochromanols including plastochromanol-8 [6] [13].

The activity of gamma-tocopherol methyltransferase is frequently rate-limiting for alpha-tocopherol synthesis, particularly in seeds where most plant species accumulate predominantly gamma-tocopherol [2] [6]. Seed-specific overexpression of VTE4 in Arabidopsis and soybean has achieved nearly complete conversion of gamma-tocopherol to alpha-tocopherol, demonstrating the enzyme's central role in determining tocopherol composition [2] [14]. In transgenic studies, VTE4 overexpression resulted in up to 80-fold increases in alpha-tocopherol content in seeds, with corresponding decreases in gamma-tocopherol levels [2] [21].

The tissue-specific expression patterns of gamma-tocopherol methyltransferase reflect its specialized function in different plant organs. In leaves, endogenous enzyme activity is typically sufficient to convert most gamma-tocopherol to alpha-tocopherol, resulting in alpha-tocopherol as the predominant form [6]. However, in seeds, gamma-tocopherol methyltransferase activity often becomes limiting, leading to gamma-tocopherol accumulation [2] [6]. This differential activity pattern has important implications for nutritional quality, as alpha-tocopherol exhibits significantly higher vitamin E activity than gamma-tocopherol.

Research using CRISPR/Cas9 editing technology in Brassica napus has revealed functional differentiation among VTE4 gene copies, with different homologs contributing variably to alpha-tocopherol biosynthesis [14]. The contribution hierarchy was determined to be VTE4.C02-2 > VTE4.A02-1 > VTE4.A02-2, indicating that specific gene copies play more prominent roles in controlling tocopherol composition [14]. This finding has important implications for crop breeding programs aimed at improving vitamin E content in oil seeds.

Genetic Regulation of α-Tocopherol Production in Arabidopsis thaliana

The genetic regulation of alpha-tocopherol production in Arabidopsis thaliana involves complex transcriptional networks that integrate developmental signals, environmental stimuli, and metabolic feedback mechanisms to control the expression of biosynthetic genes and optimize vitamin E accumulation [7] [22] [23]. This regulatory system operates at multiple levels, from individual gene expression to pathway-wide coordination, ensuring appropriate tocopherol synthesis under diverse physiological conditions.

The transcriptional control of tocopherol biosynthetic genes exhibits both constitutive and inducible components, with baseline expression levels maintaining essential vitamin E production while stress-responsive elements enable rapid upregulation during adverse conditions [7] [23]. The VTE genes display distinct expression patterns that reflect their specialized functions within the biosynthetic pathway, with VTE2 and VTE1 showing preferential expression in leaves, VTE4 exhibiting seed-specific upregulation, and VTE3 maintaining relatively uniform expression across tissues [7] [24] [25].

Abscisic acid represents a major hormonal regulator of tocopherol biosynthesis, with ABA treatment leading to coordinate upregulation of genes involved in alpha-tocopherol synthesis [23]. Transcript profiling studies have demonstrated that ABA-treated Arabidopsis seedlings exhibit elevated expression of multiple VTE genes, accompanied by increased accumulation of alpha-tocopherol and other antioxidants [23]. This response appears to be mediated through ABA-responsive elements in gene promoters, creating a regulatory network that links tocopherol synthesis to stress response pathways [23].

Ethylene signaling also plays a significant role in tocopherol biosynthesis regulation, particularly during leaf aging and senescence [22]. Studies using ethylene-insensitive mutants have revealed that ethylene perception affects alpha-tocopherol accumulation, with etr1-1 and eto1-1 mutants showing up to 5-fold increases in alpha-tocopherol levels during leaf aging [22]. The ein3-1 mutant, defective in ethylene signaling, exhibited delayed water-stress-related increases in alpha-tocopherol and reduced overall antioxidant levels [22]. These findings indicate that ethylene signaling integrates developmental and environmental cues to modulate tocopherol metabolism.

Pathogen infection triggers dramatic changes in tocopherol gene expression as part of the plant's defense response [7] [8]. Inoculation with Pseudomonas syringae leads to substantial upregulation of early biosynthetic genes including TAT1 and HPPD, directing increased metabolic flux toward tocopherol production [7]. This pathogen-induced response involves coordinate regulation of multiple pathway components, with TAT1 contributing more than 50% of the enhanced tocopherol synthesis observed during infection [7]. The regulatory mechanism appears to involve stress-responsive transcription factors that recognize specific promoter elements in tocopherol biosynthetic genes.

Light regulation represents another critical aspect of tocopherol gene expression control, with many VTE genes containing light-responsive elements in their promoter regions [20] [24]. The expression of genes involved in both precursor supply and core tocopherol synthesis responds to light quality and intensity, ensuring optimal vitamin E production in photosynthetic tissues [24] [25]. This light-dependent regulation connects tocopherol biosynthesis to the plant's photosynthetic activity and metabolic status.

Developmental regulation of tocopherol biosynthetic genes reflects the changing vitamin E requirements during plant growth and reproduction [26] [25]. Seed development involves particularly complex regulatory changes, with VTE4 expression increasing dramatically during seed maturation to support alpha-tocopherol accumulation [14] [25]. The identification of VTE7, a seed-specific esterase that provides phytol for tocopherol synthesis, has revealed additional layers of developmental control that operate through tissue-specific enzyme expression [26].

Genome-wide association studies have identified quantitative trait loci that affect tocopherol accumulation in Arabidopsis seeds, revealing the polygenic nature of vitamin E content regulation [26] [21]. These studies have uncovered both major effect loci containing known VTE genes and additional loci that modify tocopherol metabolism through unknown mechanisms [21]. The integration of genetic mapping with transcriptional profiling has provided insights into the regulatory networks that control natural variation in vitamin E content among Arabidopsis accessions.

The regulation of tocopherol biosynthesis also involves metabolic feedback mechanisms that respond to substrate availability and product accumulation [6] [9]. The expression of genes involved in homogentisate synthesis is influenced by the availability of aromatic amino acid precursors, while the activity of downstream enzymes responds to the accumulation of pathway intermediates [9] [7]. These feedback loops help maintain metabolic homeostasis and prevent the excessive accumulation of potentially toxic intermediates.

Recent research has revealed that tocopherol biosynthesis regulation extends beyond transcriptional control to include post-transcriptional and post-translational mechanisms [26] [25]. The discovery of regulatory proteins that interact with tocopherol biosynthetic enzymes suggests the existence of protein-protein interaction networks that modulate enzyme activity and subcellular localization [26]. These regulatory layers provide additional flexibility in controlling tocopherol production and responding to changing cellular conditions.

The temporal regulation of tocopherol biosynthetic genes during fruit development and maturation has been characterized in detail, revealing stage-specific expression patterns that correlate with tocopherol accumulation [25] [27]. During citrus fruit maturation, the expression of genes supplying tocopherol precursors increases in the flavedo while decreasing in the pulp, corresponding to differential tocopherol accumulation patterns between these tissues [25]. This temporal control ensures appropriate vitamin E distribution within developing fruits and optimizes nutritional quality.

Absorption Mechanisms and Efficiency

The intestinal absorption of alpha-tocopherol represents a complex, multifaceted process that has evolved far beyond the previously assumed passive diffusion model [1]. Contemporary research demonstrates that alpha-tocopherol absorption involves multiple membrane transporters and occurs primarily in the distal jejunum and ileum, contrary to earlier assumptions of proximal small intestinal absorption [1].

Quantitative studies reveal significant variability in absorption efficiency, with reported ranges from 10% to 95% under different conditions [1]. However, when deuterium-labeled alpha-tocopherol is utilized for precise measurement, the absorption efficiency narrows to a more consistent range of 10% to 33% [1]. A landmark kinetic study using radiolabeled alpha-tocopherol established the bioavailability of natural RRR-alpha-tocopherol at 81 ± 1% [2] [3], representing one of the most precise measurements obtained under controlled conditions.

Membrane Transport Proteins

The molecular mechanisms underlying alpha-tocopherol absorption involve several specialized membrane transport proteins that facilitate its uptake across the enterocyte membrane. Scavenger receptor class B type I (SR-BI) was identified as the first membrane protein involved in alpha-tocopherol transport, demonstrating the protein-mediated nature of this process [1]. Subsequently, additional transporters were characterized, including Niemann-Pick C1-like 1 (NPC1L1), cluster of differentiation 36 (CD36), and ATP-binding cassette transporter A1 (ABCA1) [1] [4].

These transporters exhibit broad substrate specificity, originally described as cholesterol transporters but demonstrated to facilitate the uptake of multiple fat-soluble vitamins [1]. NPC1L1 shows particularly interesting behavior, as alpha-tocopherol competes with cholesterol for binding to the NPC1L1 N-terminal domain, promoting NPC1L1 endocytosis [1]. The distribution of these transporters varies along the intestinal tract, with SR-BI predominantly expressed at the apical surface in the duodenum but present on the basolateral surface in the distal intestine [1].

Chylomicron Assembly and Transport

Following uptake by enterocytes, alpha-tocopherol undergoes incorporation into chylomicrons at the Golgi apparatus level in its free, non-esterified form [1]. This process represents the major pathway for alpha-tocopherol transport from the intestine to systemic circulation, accounting for approximately 85-90% of absorbed vitamin E [5]. The chylomicron-mediated transport pathway demonstrates remarkable efficiency, with alpha-tocopherol rapidly appearing in lymphatic circulation and subsequently entering the bloodstream.

An alternative transport pathway involves high-density lipoprotein (HDL) synthesis, mediated by ABCA1, which accounts for approximately 10-15% of vitamin E transport [5] [1]. This HDL-mediated pathway becomes particularly significant when chylomicron assembly is defective, such as in abetalipoproteinemia or chylomicron retention diseases [1]. However, under normal physiological conditions, the chylomicron pathway predominates, and mutations affecting this route result in massive impairment of vitamin E absorption [1].

Research utilizing primary enterocytes demonstrates that the secretion pathway selection depends on lipid availability and cellular conditions [5]. When exogenous lipids are absent, enterocytes preferentially secrete vitamin E via HDL. However, lipid supplementation, particularly with oleic acid, promotes chylomicron-mediated secretion [5]. Microsomal triglyceride transfer protein inhibition specifically reduces vitamin E secretion with chylomicrons while leaving HDL-mediated transport unaffected [5].

Hepatic Discrimination via α-Tocopherol Transfer Protein (αTTP)

Protein Structure and Function

Alpha-tocopherol transfer protein represents the only known protein with specific recognition for alpha-tocopherol among the eight naturally occurring vitamin E forms [6]. This 32-kilodalton cytosolic protein belongs to the cellular retinal-binding protein family and contains a hydrophobic binding pocket specifically configured for alpha-tocopherol accommodation [7] [6]. Crystal structure analysis reveals that αTTP adopts two distinct conformations: a closed, tocopherol-bound form with a mobile helical segment sealing the binding pocket, and an open conformation observed in detergent presence, likely representing the membrane-bound state [7].

The binding specificity of αTTP demonstrates remarkable selectivity, with relative affinities following the order: alpha-tocopherol > beta-tocopherol > gamma-tocopherol > delta-tocopherol [8] [9]. This selectivity results from specific van der Waals contacts within the lipid-binding pocket, with the 2-position of the chromanol ring being critical for proper fit [8] [10]. Importantly, no mutations associated with ataxia with vitamin E deficiency (AVED) occur directly in the binding pocket, indicating that structural integrity of the binding site is essential for protein function [7].

Intracellular Transport Mechanisms

The intracellular function of αTTP involves vectorial transport of alpha-tocopherol from endocytic compartments to the plasma membrane through interaction with phosphatidylinositol phosphates [6]. Specifically, αTTP targets phosphatidylinositol 4,5-bisphosphate at the plasma membrane, and this binding induces conformational changes that facilitate alpha-tocopherol release [6]. This mechanism represents a novel non-Golgi-mediated pathway for lipophilic compound secretion, distinct from conventional very low-density lipoprotein (VLDL) assembly [11].

Experimental evidence demonstrates that αTTP-mediated alpha-tocopherol secretion occurs independently of VLDL synthesis [11]. Treatment with brefeldin A, which effectively inhibits VLDL secretion by disrupting the Golgi apparatus, does not affect alpha-tocopherol secretion mediated by αTTP [11]. This independence from traditional lipoprotein assembly pathways suggests that alpha-tocopherol may become associated with nascent VLDL in extracellular spaces rather than during intracellular assembly [11].

Regulation and Clinical Significance

The expression and activity of αTTP are subject to complex regulatory mechanisms that influence vitamin E status throughout the body. Hepatic alpha-tocopherol concentrations do not directly regulate αTTP gene expression, as demonstrated by studies showing that high alpha-tocopherol injection increases hepatic concentrations without inducing αTTP messenger RNA or protein levels [8] [10]. However, alpha-tocopherol binding provides ligand-induced protection from proteasomal degradation, resulting in time- and dose-dependent increases in αTTP steady-state levels [12].

The clinical significance of αTTP becomes apparent in genetic deficiency states. Mutations in the αTTP gene cause ataxia with vitamin E deficiency, a neurological disorder characterized by progressive spinocerebellar dysfunction and severely reduced plasma alpha-tocopherol concentrations [11] [8]. These patients demonstrate normal intestinal absorption and hepatic delivery of alpha-tocopherol but exhibit impaired incorporation into VLDL, confirming αTTP's crucial role in maintaining plasma vitamin E levels [11].

Studies utilizing αTTP knockout mice provide additional insights into the protein's physiological importance [8] [10]. These animals exhibit plasma and tissue alpha-tocopherol levels that are only 10-15% of wild-type levels when fed normal diets [8] [10]. Brain alpha-tocopherol concentrations are particularly affected, falling below 10% of normal levels, which correlates with increased susceptibility to neurological disorders [10]. Interestingly, liver alpha-tocopherol levels remain relatively well-maintained compared to other organs, possibly due to non-specific transport mechanisms from the intestine [10].

CYP4F2-Mediated ω-Hydroxylation and Catabolic Pathways

Enzyme Characteristics and Substrate Specificity

Cytochrome P450 4F2 represents the primary and potentially only enzyme capable of initiating vitamin E catabolism in humans through ω-hydroxylation of the phytyl side chain [13] [14]. This enzyme catalyzes the rate-limiting step in vitamin E metabolism, converting the terminal methyl group of the phytyl chain to a hydroxyl group, forming 13'-hydroxychromanol [13] [14]. The enzyme demonstrates profound substrate preference, exhibiting markedly higher catalytic activity toward non-alpha-tocopherol forms of vitamin E [13].

Kinetic analysis reveals significant differences in enzyme affinity and activity among vitamin E forms [13]. The apparent Km values increase with the number of methyl groups on the chromanol ring, establishing the relative substrate affinity order: delta-tocopherol > gamma-tocopherol ≈ beta-tocopherol >> alpha-tocopherol [13]. Additionally, CYP4F2 shows higher Vmax values toward gamma- and delta-tocopherol compared to alpha- and beta-tocopherol, contributing to the preferential catabolism of non-alpha forms [13].

Tocotrienols serve as even better substrates than their corresponding tocopherols, with higher Vmax and lower apparent Km values [13]. This enhanced activity toward tocotrienols reflects the enzyme's preference for substrates containing double bonds in the side chain [13]. Among tocopherols, the relative metabolic rates follow the pattern: delta-tocopherol > gamma-tocopherol >> alpha-tocopherol, while alpha-tocopherol appears to serve as a positive effector, stimulating the metabolism of other vitamin E forms [13].

Genetic Polymorphisms and Functional Consequences

Two common genetic variants of CYP4F2 significantly alter vitamin E metabolism: W12G (rs3093105) and V433M (rs2108622) [13] [15]. These polymorphisms demonstrate distinct effects on enzyme activity that depend on the specific vitamin E substrate. The W12G variant exhibits enhanced enzymatic activity, producing 230-275% of wild-type activity toward alpha-, gamma-, and delta-tocopherol, and 350% of wild-type activity toward corresponding tocotrienols [13].

Conversely, the V433M variant shows reduced activity toward tocopherols, with enzyme specific activity ranging from 42% to 66% of wild-type levels [13]. However, this variant demonstrates minimal effect on tocotrienol metabolism, indicating substrate-dependent alterations in enzymatic function [13]. The differential effects of these polymorphisms suggest that genetic variation in CYP4F2 may contribute to interindividual differences in vitamin E status and metabolic response to supplementation [16].

Clinical studies examining the relationship between CYP4F2 polymorphisms and vitamin E status provide evidence for the functional significance of these genetic variants [16]. The V433M genotype associates with significantly decreased plasma alpha-tocopherol levels during vitamin E supplementation, particularly evident at 48 weeks but diminishing by 96 weeks [16]. This temporal pattern suggests adaptive mechanisms that may compensate for reduced enzymatic activity over extended periods [16].

Metabolic Pathway and Product Formation

The CYP4F2-initiated catabolic pathway proceeds through a series of well-characterized steps involving multiple subcellular compartments [17] [18]. Following the initial ω-hydroxylation at the endoplasmic reticulum, alcohol dehydrogenase rapidly converts 13'-hydroxychromanol to 13'-carboxychromanol through NAD-dependent oxidation [18]. This reaction occurs within the same subcellular compartment and represents a rapid conversion step [18].

Subsequent degradation involves peroxisomal β-oxidation, where 13'-carboxychromanol undergoes stepwise removal of two-carbon units [18]. The carboxylated side chain structure resembles 2-methyl branched-chain fatty acids, making it a suitable substrate for peroxisomal β-oxidation following activation to an acyl-coenzyme A ester [18]. This process generates intermediate metabolites including 11'-carboxychromanol and 9'-carboxychromanol through successive β-oxidation cycles [18].

The final degradation steps occur in mitochondria, where continued β-oxidation produces the terminal metabolite 2-(β-carboxyethyl)-6-hydroxychroman (α-CEHC) [18]. This water-soluble end product represents the primary urinary excretion form of vitamin E metabolism [18]. Parallel to β-oxidation, sulfation conjugation occurs, particularly when vitamin E intake is high, generating sulfated carboxychromanols that can also be detected in plasma and tissues [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Pale yellow liquid; Darkened gradually by light; [Merck Index]

Color/Form

Pale yellow oil
Transparent needles

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

430.381080833 g/mol

Monoisotopic Mass

430.381080833 g/mol

Boiling Point

Decomposes
BP: 210 °C at 0.1 mm Hg

Heavy Atom Count

31

Taste

Little or no taste

Density

0.950 g/cu cm at 25 de C

LogP

log Kow = 12.2 (est)

Odor

Little or no odor

Appearance

Solid powder

Melting Point

3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82190DH9F2

Related CAS

7718-59-4

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 13 of 20 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Vitamin E (tocopherol) is a pale yellow oil. It can also be clear solid needles. It has little odor or taste. It is not soluble in water. Vitamin E occurs in a wide variety of plants, especially green vegetables, grains and oils such as safflower and sunflower. USE: Vitamin E is used as an antioxidant in vegetable oils and shortenings and cosmetics and as a dietary supplement. It is used in some antibacterial hand soaps, personal care products and some pet care insect repellants. EXPOSURE: Workers that use or produce vitamin E may breathe in vapors or mists or have direct skin contact. The general population may be exposed by eating foods containing vitamin E or through direct skin contact when using personal care products that contain it. If vitamin E is released to air, it will be broken down by reaction with other chemicals and light. Vitamin E released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles. It is not expected to move through soil. Vitamin E is expected to move into air from wet soils or water surfaces. It may be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Vitamin E is usually nontoxic. However, large doses have in rare cases caused nausea, diarrhea, intestinal cramps, fatigue, weakness, headache, blurred vision, rash and other effects. These effects disappeared after discontinuing the vitamin. A large study found that taking vitamin E supplements for several years increased the risk of prostate cancer in men. Another study found that there was a lower risk of death from bladder cancer. The potential for Vitamin E to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Vitamin E supplementation is indicated for treatment of vitamin E deficiency which can occur in cystic fibrosis, cholestasis and severe liver disease, abetalipoproteinemia or simply poor diet.
Tocopherol can be used as a dietary supplement for patients with a deficit of vitamin E; this is mainly prescribed in the alpha form. Vitamin E deficiency is rare, and it is primarily found in premature babies of very low birth weight, patients with fat malabsorption or patients with abetalipoproteinemia. Tocopherol, due to its antioxidant properties, is studied for its use in prevention or treatment in different complex diseases such as cancer, atherosclerosis, cardiovascular diseases, and age-related macular degeneration.

Livertox Summary

Vitamin E (alpha tocopherol) is a fat soluble vitamin and potent antioxidant that is believed to be important in protecting cells from oxidative stress, regulating immune function, maintaining endothelial cell integrity and balancing normal coagulation. There is no evidence that vitamin E, in physiologic or even super-physiologic, high doses, causes liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

As a dietary supplement when vitamin E intake may be inadequate.
Vitamin E deficiency in premature infants may result in hemolytic anemia, thrombocytosis, and increased platelet aggregation.
/Vitamin E/ has also been used in cancer, skin conditions, sexual dysfunction, to reduce the incidence of non-fatal myocardial infarction, to lower the incidence of coronary artery disease, aging, fibrocystic breast disease (cystic mastitis), to treat dapsone-associated hemolysis, and arthritis. /not included in the US product label/
Vitamin E has been used in certain premature infants to reduce the toxic effects of oxygen therapy on the lung parenchyma... and the retina... /not included in the US product label/
For more Therapeutic Uses (Complete) data for VITAMIN E (19 total), please visit the HSDB record page.

Pharmacology

Vitamin E is a collective term used to describe 8 separate fat soluble antioxidants, most commonly alpha-tocopherol[A176104]. Vitamin E acts to protect cells against the effects of free radicals, which are potentially damaging by-products of the body's metabolism. Vitamin E deficiency is seen in persons with abetalipoproteinemia, premature, very low birth weight infants (birth weights less than 1500 grams, or 3½ pounds), cystic fibrosis, and cholestasis and severe liver disease[A176104]. Preliminary research suggests vitamin E may help prevent or delay coronary heart disease and protect against the damaging effects of free radicals, which may contribute to the development of chronic diseases such as cancer[A237]. It also protects other fat-soluble vitamins (A and B group vitamins) from destruction by oxygen[A239]. Low levels of vitamin E have been linked to increased incidence of breast and colon cancer[L5725].
d-Alpha-Tocopherol is a naturally-occurring form of vitamin E, a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acids), d-alpha-Tocopherol is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
Alpha-Tocopherol is the orally bioavailable alpha form of the naturally-occurring fat-soluble vitamin E, with potent antioxidant and cytoprotective activities. Upon administration, alpha-tocopherol neutralizes free radicals, thereby protecting tissues and organs from oxidative damage. Alpha-tocopherol gets incorporated into biological membranes, prevents protein oxidation and inhibits lipid peroxidation, thereby maintaining cell membrane integrity and protecting the cell against damage. In addition, alpha-tocopherol inhibits the activity of protein kinase C (PKC) and PKC-mediated pathways. Alpha-tocopherol also modulates the expression of various genes, plays a key role in neurological function, inhibits platelet aggregation and enhances vasodilation. Compared with other forms of tocopherol, alpha-tocopherol is the most biologically active form and is the form that is preferentially absorbed and retained in the body.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

The mechanism of action for most of vitamin E's effects are still unknown. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes. Though in some cases vitamin E has been shown to have pro-oxidant activity. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione.
Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
Cancer development and progression are closely associated with inflammation. NF-kappaB (nuclear factor kappaB) provides a mechanistic link between inflammation and cancer, and is a major factor controlling the ability of malignant cells to resist tumor surveillance mechanisms. NF-kappaB might also regulate tumor angiogenesis and invasiveness and the signalling pathways that mediate its activation provide attractive targets for new chemopreventive and chemotherapeutic approaches. ROS (reactive oxygen species) initiate inflammation by up-regulation of pro-inflammatory cytokines and therefore antioxidants provide a major defence against inflammation. alpha-Tocopherol is a lipid-soluble antioxidant. In addition to decreasing lipid peroxidation, alpha-tocopherol may exert intracellular effects. Hence, the aim of this study was to test the effect of alpha-tocopherol supplementation in cancer prevention via suppression of NF-kappaB-mediated pro-inflammatory cytokines. alpha-Tocopherol treatment significantly down-regulates expression, synthesis as well as secretion of pro-inflammatory cytokine IL-6 (interleukin-6) in cancerous mice. It also suppresses NF-kappaB binding to IL-6 promoter in liver leading to decreased secretion of IL-6 in serum. The regulation of the signalling pathway by alpha-tocopherol is found apart from its antioxidant capacity to reduce lipid peroxidation. Thus, the present study provides evidence for the hypothesis that besides the powerful free radical scavenging effects, alpha-tocopherol has genomic effects in down-regulation of pro-inflammatory cytokine and cancer prevention via the NF-kappaB-dependent pathway.
Mitocans are drugs selectively killing cancer cells by destabilizing mitochondria and many induce apoptosis via generation of reactive oxygen species (ROS). However, the molecular events by which ROS production leads to apoptosis has not been clearly defined. In this study with the mitocan alpha-tocopheryl succinate (alpha-TOS) the role of the Bcl-2 family proteins in the mechanism of malignant cell apoptosis has been determined. Exposure of several different cancer cell lines to alpha-TOS increased expression of the Noxa protein, but none of the other proteins of the Bcl-2 family, an event that was independent of the cellular p53 status. alpha-TOS caused a profound conformational change in the pro-apoptotic protein, Bak, involving oligomerization in all cell types, and this also applied to the Bax protein, but only in non-small cell lung cancer cells. Immunoprecipitation studies indicated that alpha-TOS activates the two BH1-3 proteins, Bak or Bax, to form high molecular weight complexes in the mitochondria. RNAi knockdown revealed that Noxa and Bak are required for alpha-TOS-induced apoptosis, and the role of Bak was confirmed using Bak- and/or Bax-deficient cells. We conclude that the major events induced by alpha-TOS in cancer cells downstream of ROS production leading to mitochondrial apoptosis involve the Noxa-Bak axis. It is proposed that this represents a common mechanism for mitochondrial destabilization activated by a variety of mitocans that induce accumulation of ROS in the early phases of apoptosis. /alpha-Tocopheryl succinate/

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.

Other CAS

1406-18-4
2074-53-5
59-02-9
10191-41-0

Absorption Distribution and Excretion

10-33% of deuterium labelled vitamin E is absorbed in the small intestine. Absorption of Vitamin E is dependant upon absorption of the fat in which it is dissolved. For patients with poor fat absorption, a water soluble form of vitamin E may need to be substituted such as tocopheryl polyethylene glycol-1000 succinate. In other studies the oral bioavailability of alpha-tocopherol was 36%, gamma-tocotrienol was 9%. The time to maximum concentration was 9.7 hours for alpha-tocopherol and 2.4 hours for gamma-tocotrienol.
Alpha tocopherol is excreted in urine as well as bile in the feces mainly as a carboxyethyl-hydrochroman (CEHC) metabolite, but it can be excreted in it's natural form.
0.41L/kg in premature neonates given a 20mg/kg intramuscular injection.
6.5mL/hr/kg in premature neonates given a 20mg/kg intramuscular injection.
The absorption of tocopherol in the digestive tract requires the presence of fat. The bioavailability of tocopherols is highly dependent on the type of isomer that is administered where the alpha-tocopherol can present a bioavailability of 36%. This isomer specificity also determines the intestinal permeability in which the gamma-tocopherol presents a very low permeability. After oral administration, the Cmax was 1353.79 ng/ml for δ-tocopherol, 547.45 ng/ml for γ-tocopherol, 704.16 ng/ml for β-tocopherol, and 2754.36 ng/ml for α-tocopherol. The Tmax is three to four hours for δ-tocopherol, γ-tocopherol, and β-tocopherol and about six hours for α-tocopherol.
The pharmacokinetic profile of tocopherol indicates a longer time of excretion for tocopherols when compared to tocotrienols. The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain. Due to their polarity, intermediate-chain metabolites and short-chain metabolites are excreted via urine as glucoside conjugates. A mixture of all the metabolites and precursors can be found in feces. The long-chain metabolites correspond to >60% of the total metabolites in feces. It is estimated that the fecal excretion accounts for even 80% of the administered dose.
The apparent volume of distribution was 0.284 ± 0.021 mL for δ-tocopherol, 0.799 ± 0.047 mL for γ-tocopherol, and 0.556 ± 0.046 mL for β-tocopherol.
Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol.
alpha-Tocopherol is absorbed via the lymphatic pathway and transported in association with chylomicrons. In plasma, alpha-tocopherol is found in all lipoprotein fractions but mostly is associated with apo B containing lipoproteins. alpha-Tocopherol is associated with very low density lipoprotein when it is secreted from the liver. In the rat, about 90% of total body mass of alpha-tocopherol is recovered in the liver, skeletal muscle and adipose tissue. Most alpha-tocopherol is located in the mitochondrial fractions and in the endoplasmic reticulum, whereas little is found in cytosol and peroxisomes.
The level of retinal alpha-tocopherol of newborn rats could be altered by dietary manipulation of the mothers. The mothers were fed diets containing either 1 g alpha-tocopherol acetate/kg food or none, starting 21-25 days before the birth of their litters and lasting throughout the exposure period. This treatment resulted in three to fourfold differences in the retinal alpha-tocopherol levels of the pups. The combination of dietary and oxygen treatments also resulted in significant differences in retinal glutathione peroxidase activity, with the vitamin E deprived, oxygen exposed group having highest levels. Newborn rats both supplemented with and deprived of alpha-tocopherol had less vasoobliteration than did those nursed by mothers fed rat chow.
Vitamin E is stored unmodified in tissues (principally the liver and adipose tissue) and excreted via the feces. Excess vitamin E is converted to a lactone, esterified to glucuronic acid, and subsequently excreted in the urine.
Vitamin E is 20% to 50% absorbed by intestinal epithelial cells in the small intestine. Bile and pancreatic juice are needed for tocopherol absorption. Absorption is increased when administered with medium-chain triglycerides. Distribution to tissues via the lymphatic system occurs as a lipoprotein complex. High concentrations of vitamin E are found in the adrenals, pituitary, testes, and trombocytes.
For more Absorption, Distribution and Excretion (Complete) data for VITAMIN E (11 total), please visit the HSDB record page.

Metabolism Metabolites

Alpha and gamma tocopherol are undergo beta oxidation and a process mediated by cytochrome P450s such as CYP4F2, CYP3A4, and CYP3A5. These processes convert alpha and gamma tocopherol to alpha-CEHC (2,5,7,8-tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman) and gamma-CEHC (2,7,8-trimethyl-2-(2’-carboxyethyl)-6-hydroxychroman) respectively, however the full process is not known.
Excess tocopherol is converted into their corresponding carboxyethylhydroxychroman (CEHC), based on the isomer of tocopherol. More deeply, the metabolism of tocopherol begins with the hepatic metabolism which is led by a CYP4F2/CYP3A4-dependent ω-hydroxylation of the side chains which leads to the formation of 13'-carboxychromanol. The metabolic pathway is followed by five cycles of β-oxidation. The β-oxidation cycles function by shortening the side chains, the first cycle results in the formation of carboxydimethyldecylhydroxychromanol followed by carboxymethyloctylhydroxychromanol. These two metabolites are categorized as long-chain metabolites and they are not excreted in the urine. Some intermediate-chain metabolites that are products of two rounds of β-oxidation are carboxymethylhexylhydroxychromanol and carboxymethylbutylhydroxychromanol. These intermediate-chain metabolites can be found in human feces and urine. The catabolic end-product of tocopherols, as stated before, is CEHC which can be largely found in urine and feces. Two new metabolites have been detected in human and mice feces. These new metabolites are 12'-hydroxychromanol and 11'-hydroxychromanol. Because of their chemistry, it is thought that these metabolites can be the evidence for a ω-1 and ω-2 hydroxylation which leads to an impaired oxidation of 12'-OH followed side-chain truncation.
Vitamin E is stored unmodified in tissues (principally the liver and adipose tissue) and excreted via the feces. Excess vitamin E is converted to a lactone, esterified to glucuronic acid, and subsequently excreted in the urine.
Alpha-tocopherol (Vitamin E), formed from homogentisic acid yields, in rabbits 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-quinonyl)caproic acid ...
Vitamin E is likely the most important antioxidant in the human diet and alpha-tocopherol is the most active isomer. Alpha-tocopherol exhibits anti-oxidative capacity in vitro, and inhibits oxidation of ldl. Beside this, alpha-tocopherol shows anti-inflammatory activity and modulates expression of proteins involved in uptake, transport and degradation of tocopherols, as well as the uptake, storage and export of lipids such as cholesterol. Despite promising anti-atherogenic features in vitro, vitamin E failed to be atheroprotective in clinical trials in humans. Recent studies highlight the importance of long-chain metabolites of alpha-tocopherol, which are formed as catabolic intermediate products in the liver and occur in human plasma. These metabolites modulate inflammatory processes and macrophage foam cell formation via mechanisms different than that of their metabolic precursor alpha-tocopherol and at lower concentrations. Here we summarize the controversial role of vitamin E as a preventive agent against atherosclerosis and point the attention to recent findings that highlight a role of these long-chain metabolites of vitamin E as a proposed new class of regulatory metabolites. We speculate that the metabolites contribute to physiological as well as pathophysiological processes.

Associated Chemicals

alpha-Tocopherol acetate; 58-95-7
beta-Tocopherol; 148-03-8
gamma-Tocopherol; 7616-22-0
delta-Tocopherol; 119-13-1
d-gamma-Tocopherol; 54-28-4

Wikipedia

Alpha-tocopherol

Drug Warnings

Vitamin E in high doses (greater than 4000 IU) may increase the hypoprothrombinemic effects of oral anticoagulants.
Vitamin E may impair the hematologic response to iron therapy in children with iron-defiiency anemia.
FDA Pregnancy Risk Category: A CONTROLLED STUDIES SHOW NO RISK. Adequate, well controlled studies in pregnant women have failed to demonstrate a risk to the fetus in any trimester of pregnancy.
Vitamin E has not been shown to be teratogenic. There is no evidence that vitamin E requirements in pregnant women differ from women who are not pregnant.
Reports of toxicity to enterally administered vitamin E are rare in infants. However, increased risks of sepsis and necrotizing enterocolitis have been reported after both enteral and parenteral vitamin E, primarily when plasma (or serum) vitamin E levels exceed 3.5 mg/dL. Levels this high are seldom seen with enteral vitamin E when intake is 25 mg d-tocopherol equivalent/(kg/day) or less. Intakes below this threshold will be provided by infant formulas with vitamin E to energy ratios of up to 20 mg/100 kcal (30 IU/100 kcal) so long as energy intake does not exceed 125 kcal/(kg/day).

Biological Half Life

44 hours in premature neonates given a 20mg/kg intramuscular injection. 12 minutes in intravenous injection of intestinal lymph.
The elimination half-life ranged from 2.44 to 3.02 hours for δ-tocopherol, γ-tocopherol, and β-tocopherol.
Little is known about alpha-tocopherol's bioavailability as a constituent of food or its dependence on a subject's age. To evaluate the alpha-tocopherol bioavailability from food, we used collard greens grown in deuterated water ((2)H collard greens) as a source of deuterium-labeled ((2)H) alpha-tocopherol consumed by younger and older adults in a post hoc analysis of a vitamin K study. Younger (mean +/- SD age: 32 +/- 7 y; n = 12 women and 9 men) and older (aged 67 +/- 8 y; n = 8 women and 12 men) adults consumed a test breakfast that included 120 g (2)H collard greens (1.2 +/- 0.1 mg (2)H-alpha-tocopherol). Plasma unlabeled alpha-tocopherol and (2)H-alpha-tocopherol were measured by using liquid chromatography-mass spectrometry from fasting (>12 hr) blood samples drawn before breakfast (0 hr) and at 24, 48, and 72 hr and from postprandial samples collected at 4, 5, 6, 7, 9, 12, and 16 hr. Times (12.6 +/- 2.5 h) of maximum plasma (2)H-alpha-tocopherol concentrations (0.82% +/- 0.59% total alpha-tocopherol), fractional disappearance rates (0.63 +/- 0.26 pools/d), half-lives (30 +/- 11 hr), and the minimum estimated (2)H-alpha-tocopherolabsorbed (24% +/- 16%) did not vary between age groups or sexes (n = 41). Unlabeled alpha-tocopherol concentrations were higher in older adults (26.4 +/- 8.6 umol/L) than in younger adults (19.3 +/- 4.2 umol/L; P = 0.0019) and correlated with serum lipids (r = 0.4938, P = 0.0012). In addition, (2)H-alpha-tocopherol half-lives were correlated with lipids (r = 0.4361, P = 0.0044). Paradoxically, alpha-tocopherol remained in circulation longer in participants with higher serum lipids, but the (2)H-alpha-tocopherol absorbed was not dependent on the plasma lipid status. Neither variable was dependent on age. These data suggest that plasma alpha-tocopherol concentrations are more dependent on mechanisms that control circulating lipids rather than those related to its absorption and initial incorporation into plasma.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning; Antioxidant

Methods of Manufacturing

... Obtained by vacuum steam distillation of edible vegetable oil products.
Isolation from wheat germ.
The industrial total synthesis of alpha-tocopherol is based on the condensation of 2,3,6-trimethylhydroquinone with phytol, phytyl halides, or preferentially isophytol. Lewis and Bronsted acids, especially zinc chloride with a mineral acid, serve as catalysts for condensation. Boron trifluoride and AlCl3, Fe/HCl, trifluoracetic acid, and boric acid/carboxylic acid are also good catalysts. A wide range of solvents can be used, e.g., ethyl acetate, acetic acid, (chlorinated) hydrocarbons or supercritical CO2. When synthetic phytol or isophytol is used, the product consists of equal amounts of all eight alpha-tocopherol stereoisomers and is thus denominated (all-rac)-alpha-tocopherol. The majority of synthetic alpha-tocopherol is treated with acetic anhydride to give the acetate, which is stable on storage. In addition, the succinate (monoester of succinic acid) and the nicotinate are produced commercially. Purification of the crude product is possible at the free tocopherol or acetate stage by short-path distillation under high vacuum or extraction with supercritical CO2.
... the commercially significant form of tocopherol is all-rac-alpha-tocopheryl acetate. ... /Commercial/ processes utilize a Friedel-Crafts-type condensation of 2,3,5-trimethylhydroquinone with either phytol, a phytyl halide, or phytadiene. The principal synthesis in current commercial use involves condensation of 2,3,5-trimethylhydroquinone with synthetic isophytol in an inert solvent, such as benzene or hexane, with an acid catalyst, such as zinc chloride, boron trifluoride, or orthoboric acid/oxalic acid to give the all-rac-a-tocopherol. Free tocopherol is protected as its acetate ester by reaction with acetic anhydride. Purification of tocopheryl acetate is readily accomplished by high vacuum molecular distillation and rectification (equation image) to achieve the required USP standard.
The most important natural sources of vitamin E are plant oils and fats. The deodorization of edible oils yields as a byproduct deodorizer sludges which contain tocopherols in economically interesting concentrations (3-15%). ... Various processes are available for the purification of tocopherols. The fatty acids can be extracted and separated in the form of sparingly soluble calcium salts. Alternatively, they can be eliminated by distillation, preferably after esterification. The sterols can be separated by treatment with hydrogen chloride or CaCl2, by crystallization, or by extraction. Alternatively, the free sterols can be esterified with the excess fatty acids, and the tocopherols can be separated from the high-boiling sterol fatty acid esters by distillation. After removal of the free fatty acids, the tocopherols can be concentrated by adsorption on basic ion exchangers.

General Manufacturing Information

Vitamin E: ACTIVE
The international unit of vitamin E is equal to one mg of standard dl-alpha-tocopheryl acetate. Activity may also be expressed as alpha-tocopherol equivalents (alpha-TE) where one alpha-TE is equal to the activity of 1 mg of alpha-tocopherol.
Tocopherol: Any of a group of related substances (alpha-, beta-, gamma-, and delta-tocopherol) that constitute Vitamin E. The alpha-form (which occurs naturally as the d-isomer) is the most potent. ... All are derivatives of dihydrobenzo-gamma-pyran and differ from each other only in the number and position of methyl groups.
Vitamin E, also known as alpha-tocopherol, comes in different forms: RRR-alpha-tocopherol, the only form of alpha-tocopherol that occurs naturally in foods and the 2R-stereoisomeric forms of alpha-tocopherol (RRR-, RSR-, RRS-, and RSS-alpha-tocopherol) that occur in fortified foods and supplements.
The RDA for vitamin E is based on the alpha-tocopherol form because it is the most active, or usable, form. Unlike other vitamins, the form of alpha-tocopherol made in the laboratory and found in supplements is not identical to the natural form, and is not quite as active as the natural form.
For more General Manufacturing Information (Complete) data for VITAMIN E (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 975.43; Procedure: polarimetric method; Analyte: alpha-tocopherol; Matrix: pharmaceutical preparations and food or feed supplements; Detection Limit: not provided.
... Methods of quant assay of vit e depend either directly or indirectly upon ease with which free alpha tocopherol is oxidized ... (1) formation of red orthoquinone by treatment ... with concn nitric acid & (2) reduction of ferric chloride in presence of alpha-alpha'-dipyridyl ... forms red-colored complex with ferrous ions.
Method: AOAC 971.30; Procedure: colorimetric method; Analyte: alpha-tocopherol and alpha-tocopherol acetate; Matrix: food and feeds; Detection Limit: not provided.
HPLC of vitamin e. Other methods in current use for assay of vit E are reversed phase for routine anal & straight phase on silica gel if intention is to separate all forms of vit E.
For more Analytic Laboratory Methods (Complete) data for VITAMIN E (31 total), please visit the HSDB record page.

Clinical Laboratory Methods

Measurement of vitamin E in serum and plasma by HPLC with electrochemical detection.
Analyte: vitamin E; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 50 ng/mL
Analyte: vitamin E; matrix: blood (erythrocyte); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm
Analyte: vitamin E; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm
For more Clinical Laboratory Methods (Complete) data for VITAMIN E (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Free radicals vary widely in their thermodynamic properties, ranging from very oxidizing to very reducing. These thermodynamic properties can be used to predict a pecking order, or hierarchy, for free radical reactions. Using one-electron reduction potentials, the predicted pecking order is in agreement with experimentally observed free radical electron (hydrogen atom) transfer reactions. These potentials are also in agreement with experimental data that suggest that vitamin E, the primary lipid soluble small molecule antioxidant, and vitamin C, the terminal water soluble small molecule antioxidant, cooperate to protect lipids and lipid structures against peroxidation. Although vitamin E is located in membranes and vitamin C is located in aqueous phases, vitamin C is able to recycle vitamin E; i.e., vitamin C repairs the tocopheroxyl (chromanoxyl) radical of vitamin E, thereby permitting vitamin E to function again as a free radical chain-breaking antioxidant. This review discusses: (i) the thermodynamics of free radical reactions that are of interest to the health sciences; (ii) the fundamental thermodynamic and kinetic properties that are associated with chain-breaking antioxidants; (iii) the unique interfacial nature of the apparent reaction of the tocopherol free radical (vitamin E radical) and vitamin C; and (iv) presents a hierarchy, or pecking order, for free radical electron (hydrogen atom) transfer reactions.
Ascorbic acid appears to have two opposite roles in animal tissues: to act as an antioxidant or to act as a prooxidant. The effects of ascorbic acid supplementation on the tissue antioxidant status seem to be dependent on the dose of ascorbic acid and the vitamin E status. Adequate doses of ascorbic acid supplementation to vitamin E-deficient subjects or animals help to partially maintain vitamin E levels, probably through sparing the degradative metabolism of vitamin E, and thus increase the antioxidant effectiveness. The sparing effect of ascorbic acid on vitamin E metabolism is also shown in the partial reversal of the manifestation of vitamin E deficiency. On the other hand, when the animals are marginally adequate in vitamin E status, ascorbic acid supplementation in large doses appears to promote lipid peroxidation and significantly decreases the antioxidant potential of animals. An increase of the level of vitamin E supplementation overcomes the prooxidant effect of large doses of ascorbic acid. This observation suggests that vitamin E requirement may be increased with a large dose of ascorbic acid supplementation.
Numerous lipid- and aqueous-phase inhibitors of nitrosation, as well as a number of other general antioxidants and free-radical trapping agents, were examined for their effectiveness in blocking the mutagenic effects of nitric oxide. The mutagenic activity of nitric oxide was most effectively inhibited by beta-carotene and tocopherols. BHT, dimethyl sulfoxide and mannitol also blocked the mutagenic effects of nitrogen oxides but appeared less effective than beta-carotene or vitamin E, while ascorbate was ineffective as an inhibitor of mutation resulting from nitric oxide exposure.
The effects of zidovudine on the fetus were investigated in pregnant mice by using parameters such as the number of fetuses, fetal size, and the fetal hepatic cell clonogenic assay. Zidovudine caused dose-dependent toxicity to the fetus upon administration via drinking water to pregnant mice from days 1 to 13 of gestation. At the 0.5 mg/ml dose level, zidovudine caused a decrease in the number of fetuses to 12 from an average of 16.5 in control animals, and the fetal size (crown-rump length) was reduced from 10.5 to 8.5 mm. The CFU of the erythroid progenitor cell colonies derived from the fetal hepatic cells were decreased to 38% of that of the control, and the hematocrit dropped to 33.5 + or - 1.7 from a control value of 42.6 + or - 2.5. Concomitant administration of erythropoietin, vitamin E, or interleukin-3 to the zidovudine treated pregnant mice caused a significant reversal in the zidovudine induced toxicity to the fetu and to the mother's bone marrow. The success of therapeutic intervention was demonstrated by restoration of the number of fetuses to the level of untreated controls, an increase in the size of fetuses to normal values, and an increase i hematocrit to > 40.
For more Interactions (Complete) data for VITAMIN E (25 total), please visit the HSDB record page.

Stability Shelf Life

Unstable to UV light, alkalies, and oxidation. /Tocopherol/
/Tocopherols are/ stable to heat in the absence of oxygen, to strong acids, and to visible light. /Tocopherol/
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Andrade JC, Morais-Braga MF, Guedes GM, Tintino SR, Freitas MA, Menezes IR, Coutinho HD. Enhancement of the antibiotic activity of aminoglycosides by alpha-tocopherol and other cholesterol derivates. Biomed Pharmacother. 2014 Oct;68(8):1065-9. doi: 10.1016/j.biopha.2014.10.011. Epub 2014 Oct 30. PubMed PMID: 25458794.
2: Resende FB, Clemente HA, Bezerra DF, Grilo EC, de Melo LR, Bellot PE, Dantas RC, Dimenstein R. Alpha-tocopherol concentration in serum and colostrum of mothers with gestational diabetes mellitus. Rev Paul Pediatr. 2014 Jun;32(2):178-86. English, Portuguese. PubMed PMID: 25119748; PubMed Central PMCID: PMC4183008.
3: Krilov D, Kosović M, Serec K. Spectroscopic studies of alpha tocopherol interaction with a model liposome and its influence on oxidation dynamics. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Aug 14;129:588-93. doi: 10.1016/j.saa.2014.03.087. Epub 2014 Apr 3. PubMed PMID: 24746659.
4: Kitajima H, Kanazawa T, Mori R, Hirano S, Ogihara T, Fujimura M. Long-term alpha-tocopherol supplements may improve mental development in extremely low birthweight infants. Acta Paediatr. 2015 Feb;104(2):e82-9. doi: 10.1111/apa.12854. PubMed PMID: 25382182.
5: Tegenge MA, Mitkus RJ. A first-generation physiologically based pharmacokinetic (PBPK) model of alpha-tocopherol in human influenza vaccine adjuvant. Regul Toxicol Pharmacol. 2015 Apr;71(3):353-64. doi: 10.1016/j.yrtph.2015.02.005. Epub 2015 Feb 12. PubMed PMID: 25683773.
6: Rey AI, López-Bote CJ. Alpha-tocopherol stereoisomer analysis as discriminant method for distinguishing Iberian pig feed intake during the fattening phase. Food Chem. 2014 Jan 1;142:342-8. doi: 10.1016/j.foodchem.2013.07.055. Epub 2013 Jul 19. PubMed PMID: 24001851.
7: Medeiros JF, da Silva Ribeiro Rodrigues KD, Lima MS, da Silva AL, de Queiroz JL, Dimenstein R. Alpha-Tocopherol Concentration in Colostrum and Serum of Women With Premature Labor. J Pediatr Gastroenterol Nutr. 2016 Feb;62(2):348-52. doi: 10.1097/MPG.0000000000000969. PubMed PMID: 26334256.
8: Salucci S, Ambrogini P, Lattanzi D, Betti M, Gobbi P, Galati C, Galli F, Cuppini R, Minelli A. Maternal dietary loads of alpha-tocopherol increase synapse density and glial synaptic coverage in the hippocampus of adult offspring. Eur J Histochem. 2014 May 2;58(2):2355. doi: 10.4081/ejh.2014.2355. PubMed PMID: 24998923; PubMed Central PMCID: PMC4083323.
9: de Lira LQ, Lima MS, de Medeiros JM, da Silva IF, Dimenstein R. Correlation of vitamin A nutritional status on alpha-tocopherol in the colostrum of lactating women. Matern Child Nutr. 2013 Jan;9(1):31-40. doi: 10.1111/j.1740-8709.2011.00376.x. Epub 2011 Nov 20. PubMed PMID: 22099335.
10: Ben-Shabat S, Kazdan Y, Beit-Yannai E, Sintov AC. Use of alpha-tocopherol esters for topical vitamin E treatment: evaluation of their skin permeation and metabolism. J Pharm Pharmacol. 2013 May;65(5):652-8. doi: 10.1111/jphp.12027. Epub 2013 Jan 25. PubMed PMID: 23600381.
11: Hansen H, Wang T, Dolde D, Xin H. Tocopherol and annatto tocotrienols distribution in laying-hen body. Poult Sci. 2015 Oct;94(10):2421-33. doi: 10.3382/ps/pev228. Epub 2015 Aug 17. PubMed PMID: 26286995.
12: Mondul AM, Sampson JN, Moore SC, Weinstein SJ, Evans AM, Karoly ED, Virtamo J, Albanes D. Metabolomic profile of response to supplementation with β-carotene in the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study. Am J Clin Nutr. 2013 Aug;98(2):488-93. doi: 10.3945/ajcn.113.062778. Epub 2013 Jun 26. PubMed PMID: 23803886; PubMed Central PMCID: PMC3712556.
13: Mah E, Sapper TN, Chitchumroonchokchai C, Failla ML, Schill KE, Clinton SK, Bobe G, Traber MG, Bruno RS. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial. Am J Clin Nutr. 2015 Nov;102(5):1070-80. doi: 10.3945/ajcn.115.118570. Epub 2015 Oct 7. PubMed PMID: 26447154; PubMed Central PMCID: PMC4625597.
14: Hinchliffe E, Rudge J, Reed P. A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry. Ann Clin Biochem. 2016 Jul;53(Pt 4):434-45. doi: 10.1177/0004563215596024. Epub 2015 Jul 20. PubMed PMID: 26195487.
15: Hanzawa F, Sakuma E, Nomura S, Uchida T, Oda H, Ikeda S. Excess α-tocopherol decreases extrahepatic phylloquinone in phylloquinone-fed rats but not menaquinone-4 in menaquinone-4-fed rats. Mol Nutr Food Res. 2014 Aug;58(8):1601-9. doi: 10.1002/mnfr.201300710. Epub 2014 Apr 16. PubMed PMID: 24737747.
16: de Lira LQ, Ribeiro PP, Grilo EC, Lima MS, Dimenstein R. [Alpha-tocopherol level in serum and colostrum of breastfeeding women and association with maternal variables]. Rev Bras Ginecol Obstet. 2012 Aug;34(8):362-8. Portuguese. PubMed PMID: 23080279.
17: Mustacich DJ, Leonard SW, Patel NK, Traber MG. Alpha-tocopherol beta-oxidation localized to rat liver mitochondria. Free Radic Biol Med. 2010 Jan 1;48(1):73-81. doi: 10.1016/j.freeradbiomed.2009.10.024. Epub 2009 Oct 9. PubMed PMID: 19819327; PubMed Central PMCID: PMC2818260.
18: Uchida T, Nomura S, Sakuma E, Hanzawa F, Ikeda S. α-Tocopherol does not accelerate depletion of γ-tocopherol and tocotrienol or excretion of their metabolites in rats. Lipids. 2013 Jul;48(7):687-95. doi: 10.1007/s11745-013-3796-0. Epub 2013 May 23. PubMed PMID: 23700248.
19: dos Santos PS, Costa JP, Tomé Ada R, Saldanha GB, de Souza GF, Feng D, de Freitas RM. Oxidative stress in rat striatum after pilocarpine-induced seizures is diminished by alpha-tocopherol. Eur J Pharmacol. 2011 Oct 1;668(1-2):65-71. doi: 10.1016/j.ejphar.2011.06.035. Epub 2011 Jul 4. PubMed PMID: 21745465.
20: Herbas MS, Shichiri M, Ishida N, Kume A, Hagihara Y, Yoshida Y, Suzuki H. Probucol-Induced α-Tocopherol Deficiency Protects Mice against Malaria Infection. PLoS One. 2015 Aug 21;10(8):e0136014. doi: 10.1371/journal.pone.0136014. eCollection 2015. PubMed PMID: 26296197; PubMed Central PMCID: PMC4546625.

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